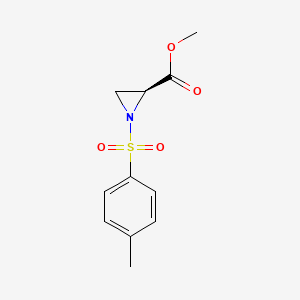

(S)-Methyl 1-tosylaziridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-1-(4-methylphenyl)sulfonylaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-3-5-9(6-4-8)17(14,15)12-7-10(12)11(13)16-2/h3-6,10H,7H2,1-2H3/t10-,12?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHSPJDUTHOVFO-NUHJPDEHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Methyl 1-tosylaziridine-2-carboxylate CAS number 105424-75-7

The following technical guide is structured as an advanced monograph for researchers in organic synthesis and medicinal chemistry. It prioritizes mechanistic insight, reproducible protocols, and authoritative referencing.

CAS Number: 105424-75-7 Synonyms: Methyl (S)-1-(p-tolylsulfonyl)aziridine-2-carboxylate; N-Tosyl-L-aziridine-2-carboxylic acid methyl ester Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)

Executive Summary

(S)-Methyl 1-tosylaziridine-2-carboxylate is a high-value chiral chiron used extensively in the asymmetric synthesis of non-proteinogenic amino acids, alkaloids, and peptidomimetics. Distinguished by its "activated" aziridine ring—strained by the three-membered geometry and electronically destabilized by the electron-withdrawing tosyl (Ts) and ester groups—this compound serves as a potent electrophile.

Its core utility lies in regioselective ring-opening reactions . Unlike non-activated aziridines, the N-tosyl variant allows for controlled nucleophilic attack, typically favoring the C3 position to yield

Chemical Identity & Physical Properties[1][2][3][4][5]

| Parameter | Specification |

| CAS Number | 105424-75-7 |

| Molecular Formula | C₁₂H₁₅NO₄S |

| Molecular Weight | 269.32 g/mol |

| Chirality | (S)-Enantiomer |

| Physical State | White to off-white solid (or viscous oil upon slight impurity) |

| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc; insoluble in water. |

| Stability | Moisture sensitive; store at 2–8°C under inert atmosphere. |

Spectral Characterization (Typical)

-

¹H NMR (CDCl₃, 400 MHz):

7.85 (d, 2H, Ts), 7.35 (d, 2H, Ts), 3.76 (s, 3H, OMe), 3.30 (dd, 1H, C2-H), 2.78 (d, 1H, C3-H_a), 2.55 (d, 1H, C3-H_b), 2.45 (s, 3H, Ts-Me). -

¹³C NMR (CDCl₃, 100 MHz):

167.5 (C=O), 145.2, 134.8 (Ts-Ar), 129.8, 128.0 (Ts-Ar), 53.0 (OMe), 36.5 (C2), 32.1 (C3), 21.7 (Ts-Me).

Synthesis Strategy

The most robust synthetic route utilizes L-Serine methyl ester as the chiral pool starting material. This pathway preserves stereochemical integrity via a double-inversion or retention mechanism depending on the cyclization method. The protocol below describes the O-mesylation/cyclization route, which is preferred for its scalability and high enantiomeric excess (ee).

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis from L-Serine. The final cyclization is an intramolecular nucleophilic substitution where the sulfonamide nitrogen displaces the mesylate leaving group.

Experimental Protocol

Objective: Synthesis of (S)-Methyl 1-tosylaziridine-2-carboxylate from N-Tosyl-L-serine methyl ester.

Reagents:

-

N-Tosyl-L-serine methyl ester (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (Et₃N) (2.5 equiv) or Pyridine

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Solvents: Dichloromethane (DCM), Acetonitrile (MeCN)

Procedure:

-

Activation (O-Mesylation): Dissolve N-Tosyl-L-serine methyl ester in anhydrous DCM at 0°C. Add Et₃N followed by dropwise addition of MsCl. Stir for 2 hours until TLC indicates consumption of starting material.

-

Workup 1: Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the crude O-mesyl intermediate.

-

Cyclization: Dissolve the crude mesylate in reagent-grade MeCN. Add finely powdered anhydrous K₂CO₃.

-

Reaction: Heat the mixture to mild reflux (approx. 80°C) for 3–6 hours. Monitor by TLC (the aziridine typically runs higher than the mesylate).

-

Purification: Filter off solids and concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1) to obtain the title compound as a white solid/oil.

Validation:

- (c=1, CHCl₃) for high purity (S)-isomer.

-

Confirm absence of NH and OH signals in proton NMR.

Reactivity Profile: The Regioselectivity Core

The utility of CAS 105424-75-7 is defined by the competition between C2 (alpha) and C3 (beta) nucleophilic attack.

-

Path A (C3 Attack): The dominant pathway under non-catalyzed or basic conditions. The nucleophile attacks the less hindered, unsubstituted carbon. This yields

-amino acid derivatives (modified serines). -

Path B (C2 Attack): Occurs under specific Lewis Acid catalysis (e.g., BF₃·OEt₂, ZnBr₂) or with specific soft nucleophiles. The activation of the ester carbonyl or the tosyl group can direct attack to the more substituted carbon, yielding

-amino acid derivatives.

Regioselectivity Map

Figure 2: Mechanistic divergence in ring-opening reactions. Path A (Green) is the default for most reagents; Path B (Yellow) requires catalyst tuning.

Key Applications in Drug Discovery

Synthesis of Non-Natural Amino Acids

The ring opening of (S)-Methyl 1-tosylaziridine-2-carboxylate with azide (

Peptidomimetics

Reaction with organocuprates allows for the introduction of alkyl chains at the C3 position, effectively converting the serine backbone into complex phenylalanine or leucine analogs without losing enantiopurity.

Fragment-Based Drug Design (FBDD)

The tosyl-aziridine moiety serves as a "spring-loaded" electrophile in fragment coupling. It reacts rapidly with cysteine residues in proteomic profiling, making it a useful warhead for Activity-Based Protein Profiling (ABPP) probes.

Safety & Handling

-

Hazard Class: Alkylating Agent.[3]

-

Risk: Aziridines are potential mutagens and sensitizers. The N-tosyl group reduces volatility compared to the parent aziridine, but skin contact must be strictly avoided.

-

Deactivation: Quench excess reagent with nucleophilic scavengers (e.g., sodium thiosulfate or dilute HCl) before disposal.

-

Storage: Store under Nitrogen/Argon at 4°C. The compound can degrade via hydrolysis to the ring-opened amino alcohol if exposed to moisture.

References

-

Synthesis from Serine: Berry, M. B., & Craig, D. "Synthesis of N-Tosylaziridines." Synlett, 1992(01), 41-44.

-

Regioselectivity (Zn Catalysis): Ghorai, M. K., et al. "An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides." Tetrahedron Letters, 2005, 46(24), 4103-4106.

-

Ring Opening Mechanism: Sweeny, J. B. "Aziridines: Epoxides’ Ugly Cousins?" Chem. Soc. Rev., 2002, 31, 247-258.

-

General Reactivity: Padwa, A., & Murphree, S. S.[2][4] "Epoxides and Aziridines - A Review." Arkivoc, 2006.

-

Physical Data Verification: Sigma-Aldrich/Merck Product Specification for Methyl 1-tosylaziridine-2-carboxylate.

Sources

difference between N-tosyl and N-H aziridine-2-carboxylates

An In-Depth Technical Guide to the Divergent Worlds of N-Tosyl and N-H Aziridine-2-Carboxylates: A Comparative Analysis for Synthetic and Medicinal Chemists

Authored by a Senior Application Scientist

Foreword: The Aziridine-2-Carboxylate Scaffold - A Dichotomy of Reactivity

Aziridine-2-carboxylates are powerful chiral building blocks in modern organic synthesis and medicinal chemistry. Their inherent ring strain, approximately 26-27 kcal/mol, makes them susceptible to a variety of ring-opening reactions, providing access to a diverse array of functionalized α- and β-amino acids and other nitrogen-containing molecules.[1] However, the reactivity and synthetic utility of these three-membered heterocycles are profoundly dictated by the nature of the substituent on the aziridine nitrogen. This guide delves into the core differences between two pivotal classes of aziridine-2-carboxylates: the "activated" N-tosyl derivatives and the "unactivated" N-H analogues. Understanding the nuances of their synthesis, stability, and reactivity is paramount for researchers, scientists, and drug development professionals seeking to harness their synthetic potential.

This document will provide a comprehensive comparison, moving beyond a simple list of facts to explain the causality behind experimental choices and protocols. We will explore the dual role of the N-tosyl group as both a protecting and an activating moiety, the challenges and recent advancements in the synthesis and handling of the more elusive N-H aziridines, and the strategic considerations for choosing one scaffold over the other in a synthetic campaign.

Part 1: The Workhorse - N-Tosyl Aziridine-2-Carboxylates

N-Tosyl (p-toluenesulfonyl) aziridines have long been the mainstay in aziridine chemistry. The electron-withdrawing nature of the tosyl group serves a dual purpose: it protects the nitrogen lone pair from unwanted side reactions and, more importantly, it "activates" the aziridine ring, rendering it highly susceptible to nucleophilic attack.[1][2]

Synthesis of N-Tosyl Aziridine-2-Carboxylates

The preparation of N-tosyl aziridine-2-carboxylates is well-established, with two primary approaches:

-

From Amino Alcohols: A common and reliable method involves the cyclization of N-tosylated amino alcohols, which are often derived from readily available amino acids.[2][3] The process typically involves a two-step, one-pot procedure where the amino alcohol is first N-tosylated, followed by O-tosylation and subsequent base-mediated intramolecular cyclization.[3]

-

From Alkenes: Direct aziridination of α,β-unsaturated esters using a nitrene source is another powerful strategy. Reagents like chloramine-T, in the presence of a suitable catalyst, can efficiently transfer the "NTs" group across the double bond.[4]

Experimental Protocol: One-Pot Synthesis of Ethyl (2S)-N-Tosylaziridine-2-carboxylate from (S)-Serine Ethyl Ester

This protocol is adapted from established procedures for the synthesis of N-tosyl aziridines from amino alcohols.[2][3]

Materials:

-

(S)-Serine ethyl ester hydrochloride

-

Tosyl chloride (TsCl)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (MeCN)

-

Toluene

-

Dichloromethane (CH2Cl2)

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a stirred suspension of (S)-serine ethyl ester hydrochloride (1.0 eq) and K2CO3 (4.0 eq) in acetonitrile (2.0 mL per 1.0 mmol of amino ester) at room temperature, add tosyl chloride (2.2 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture vigorously at room temperature for 6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, add toluene (5 mL per 1.0 mmol of amino ester) to the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl (2S)-N-tosylaziridine-2-carboxylate.

Note: N-Tosyl aziridines can be unstable and may polymerize upon standing at room temperature. It is recommended to store them at low temperatures (-20 °C) for long-term stability.[2]

Reactivity and Ring-Opening of N-Tosyl Aziridine-2-Carboxylates

The electron-withdrawing tosyl group significantly increases the electrophilicity of the aziridine ring carbons, making them excellent substrates for nucleophilic ring-opening reactions.[2][5] This activation allows for reactions with a wide range of nucleophiles under relatively mild conditions.

The regioselectivity of the ring-opening is a key consideration. For aziridine-2-carboxylates, nucleophilic attack can occur at either C2 or C3. In N-tosyl derivatives, the attack is often directed to the C3 position (β-attack), leading to the formation of α-amino acid derivatives.[1] This is attributed to the electronic stabilization of the transition state. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Part 2: The Unmasked Scaffold - N-H Aziridine-2-Carboxylates

N-H aziridine-2-carboxylates, also known as "unactivated" or "free" aziridines, present a different set of synthetic opportunities and challenges. The absence of an electron-withdrawing group on the nitrogen results in a less reactive, more basic heterocycle.

Synthesis of N-H Aziridine-2-Carboxylates

The synthesis of N-H aziridine-2-carboxylates has traditionally been more challenging than their N-tosyl counterparts.

-

Deprotection of N-Activated Precursors: The most common route involves the deprotection of N-sulfonylated aziridines.[6][7] However, this can be a delicate process, as the conditions required to cleave the robust tosyl group can sometimes lead to undesired ring-opening.[6] Milder reductive conditions, such as using magnesium in methanol under sonication or lithium with a catalytic amount of di-tert-butyl biphenyl, have been developed to mitigate this issue.[6][7]

-

Direct Synthesis: More recently, direct methods for the synthesis of N-H aziridines from olefins have emerged, utilizing reagents like O-(sulfonyl)hydroxylamines or employing iodonitrene-mediated nitrogen transfer.[8][9] These methods bypass the need for protection-deprotection sequences, offering a more atom-economical approach.

Experimental Protocol: Deprotection of Ethyl (2S)-N-Tosylaziridine-2-carboxylate to Ethyl (2S)-Aziridine-2-carboxylate

This protocol is based on the mild deprotection method using magnesium in methanol.[6][7]

Materials:

-

Ethyl (2S)-N-tosylaziridine-2-carboxylate

-

Magnesium turnings (Mg)

-

Methanol (MeOH)

-

Ammonium chloride (NH4Cl) solution (saturated)

-

Dichloromethane (CH2Cl2)

-

Sodium sulfate (Na2SO4)

Procedure:

-

To a solution of ethyl (2S)-N-tosylaziridine-2-carboxylate (1.0 eq) in anhydrous methanol (10 mL per 1.0 mmol of aziridine) in an ultrasonic bath, add magnesium turnings (5.0 eq).

-

Sonicate the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the pure ethyl (2S)-aziridine-2-carboxylate.

Note on Stability: There are conflicting reports on the stability of N-H aziridine-2-carboxylates. Some studies suggest they are poorly stable and prone to polymerization or ring-opening, while more recent work indicates that many are bench-stable.[10][11][12] It is prudent to handle them with care, store them at low temperatures, and use them in subsequent steps without prolonged storage.

Reactivity and Ring-Opening of N-H Aziridine-2-Carboxylates

N-H aziridines are significantly less reactive towards nucleophiles than their N-tosyl counterparts.[1] Ring-opening reactions typically require acid catalysis to protonate the nitrogen, thereby activating the ring for nucleophilic attack.[1][13] This difference in reactivity allows for a complementary set of synthetic transformations. For instance, reactions that are incompatible with the acidic conditions required for N-H aziridine ring-opening might be feasible with N-tosyl derivatives.

The regioselectivity of ring-opening in N-H aziridine-2-carboxylates can also differ from that of N-tosyl derivatives. Under acidic conditions, the attack often occurs at the more substituted carbon, following a more SN1-like mechanism.

Part 3: A Comparative Analysis - N-Tosyl vs. N-H Aziridine-2-Carboxylates

The choice between using an N-tosyl or an N-H aziridine-2-carboxylate in a synthetic strategy is not arbitrary. It is a critical decision that impacts the entire synthetic route, from the initial steps to the final product. The following table summarizes the key differences:

| Feature | N-Tosyl Aziridine-2-Carboxylates | N-H Aziridine-2-Carboxylates |

| Nitrogen Character | Non-basic, protected | Basic, nucleophilic |

| Ring Activation | "Activated" - Electron-withdrawing tosyl group enhances electrophilicity of ring carbons. | "Non-activated" - Lacks an electron-withdrawing group, less electrophilic. |

| Stability | Generally stable, but can polymerize.[2] | Variable; some are bench-stable, others are prone to polymerization.[10][11][12] |

| Synthesis | Well-established methods from amino alcohols or alkenes.[2][3][4] | Often prepared by deprotection of N-activated precursors; direct methods are emerging.[6][7][8][9] |

| Ring-Opening Conditions | Mild conditions with a wide range of nucleophiles.[2][5] | Requires acid catalysis or strong nucleophiles.[1][13] |

| Regioselectivity of Ring-Opening | Often favors attack at the β-carbon (C3).[1] | Can be more complex, often favoring attack at the more substituted carbon under acidic conditions. |

| Synthetic Utility | Excellent for introducing nitrogen via nucleophilic ring-opening. The tosyl group can be a challenging protecting group to remove.[6][14] | The N-H bond allows for further functionalization (e.g., arylation, acylation). The free amine can participate in subsequent reactions.[15] |

Conclusion: Strategic Selection for Targeted Outcomes

The dichotomy between N-tosyl and N-H aziridine-2-carboxylates offers a powerful toolkit for the synthetic chemist. N-Tosyl derivatives serve as reliable, activated electrophiles, ideal for constructing complex molecules through predictable nucleophilic ring-opening reactions. Their stability and well-defined reactivity make them a frequent choice in multi-step syntheses. However, the often-harsh conditions required for the removal of the tosyl group necessitate careful planning of the synthetic route.

Conversely, N-H aziridine-2-carboxylates provide a more direct route to compounds with a free amino group, which can be a desirable feature in the final target or a handle for further diversification. While their synthesis and handling can be more demanding, modern synthetic methods are increasingly mitigating these challenges. The choice, therefore, is not about which class is "better," but which is strategically advantageous for the specific synthetic goal. A thorough understanding of their distinct chemical personalities, as outlined in this guide, is the cornerstone of their effective application in research and development.

References

- Time in Merrimack County, US. Google Search.

- Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.

- Glas, A., et al. (2012). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Molecules, 17(9), 10294-10306.

- Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.

- Wulff, W. D., et al. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(22), 10846-10864.

- Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.

- Ghorai, M. K., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4729.

- Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2843-2877.

- Al-Zoubi, R. M., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861.

- Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 65(11), 3310-3313.

- Davidsen, S. K., et al. (2016). Access to NH-aziridine-2-carboxamides through Davidsen acylimidodicarbonate activation. Tetrahedron Letters, 57(35), 3961-3964.

- Tanner, D., & Somfai, P. (1994). Ring-opening of N-tosyl aziridines by 2-lithiodithianes. Tetrahedron, 50(22), 6109-6118.

- Legters, J., Thijs, L., & Zwanenburg, B. (1992). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Recueil des Travaux Chimiques des Pays-Bas, 111(1), 16-21.

- Moura-Letts, G., et al. (2022). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis.

- Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.

- Tanner, D. (1994). Formation of Scalemic Aziridines via the Nucleophilic Opening of Aziridines. Angewandte Chemie International Edition in English, 33(6), 599-619.

- Benchchem. (n.d.). Troubleshooting guide for the synthesis of chiral aziridines.

- ResearchGate. (n.d.). Ring opening of N-tosyl-trifluoromethylaziridine 404 with thiols 405,....

- Aleksis, R., et al. (2014). Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions. Chemistry of Heterocyclic Compounds, 49(10), 1433-1440.

- Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines.

- Jat, J. L., et al. (2018). Direct N-H/N-Me Aziridination of Unactivated Olefins Using O-(Sulfonyl)hydroxylamines as Aminating Agents. The Journal of Organic Chemistry, 83(20), 12255-12260.

- ResearchGate. (n.d.). (PDF) Direct and Stereospecific Synthesis of N-H and N-Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids.

- Wikipedia. (n.d.). Aziridine.

- Luisi, R., & Bull, J. A. (2025). Iodonitrene-Mediated Nitrogen Transfer to Alkenes for the Direct Synthesis of NH-Aziridines. Journal of the American Chemical Society.

- Beilstein Journals. (2021).

- Doyle, A. G., et al. (2022). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv.

- ResearchGate. (n.d.). 2H-Azirines in medicinal chemistry.

- Li, W., & Shen, C. (2024). B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines. The Journal of Organic Chemistry, 89(13), 8656-8667.

- Pownthurai, B. (2024). Photochemical reductive N-H aziridination using N-aminoacridinium salts as nitrogen source: Synthesis and mechanistic studies.

- Royal Society of Chemistry. (2014). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium.

- Al-Zoubi, R. M., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861.

- Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 65(11), 3310-3313.

- Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Organic Chemistry Portal.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Direct N-H/N-Me Aziridination of Unactivated Olefins Using O-(Sulfonyl)hydroxylamines as Aminating Agents [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Aziridines - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

applications of (S)-Methyl 1-tosylaziridine-2-carboxylate in medicinal chemistry

Title: Technical Guide: Medicinal Chemistry Applications of (S)-Methyl 1-tosylaziridine-2-carboxylate

Executive Summary (S)-Methyl 1-tosylaziridine-2-carboxylate is a high-value chiral building block in drug discovery, serving as a linchpin for the divergent synthesis of non-natural amino acids, alkaloids, and peptidomimetics. Its utility stems from the interplay between the strained aziridine ring, the electron-withdrawing tosyl group, and the directing ester functionality. This guide provides a technical deep-dive into its mechanistic reactivity, validated ring-opening protocols, and applications in synthesizing bioactive scaffolds.

Part 1: Strategic Utility & Mechanistic Foundations

The strategic value of this molecule lies in its ability to act as a "chiral electrophilic switch." Depending on reaction conditions, it can undergo regioselective ring opening at either the C2 or C3 position, yielding distinct classes of medicinal targets.

The Reactivity Triad

-

Tosyl Group (N-Activation): Lowers the LUMO energy of the aziridine ring, making it highly susceptible to nucleophilic attack, while preventing nitrogen inversion to maintain stereochemical integrity.

-

Ester Moiety (C2): Provides electronic bias (inductive withdrawal) and serves as a handle for further functionalization (reduction, amidation).

-

Chiral Center (S-Configuration): Allows for the synthesis of enantiopure compounds, critical for structure-activity relationship (SAR) studies.

Regioselectivity: The C2 vs. C3 Decision

The regiochemical outcome of ring opening is dictated by the nature of the nucleophile and the catalyst employed.

-

Path A: C3-Attack (Beta-Position)

-

Mechanism: SN2-like displacement.

-

Driver: Steric hindrance at C2 usually directs nucleophiles to the less hindered C3 position.

-

Product:

-amino acid derivatives (e.g., isosteres of serine, cysteine, or DAP). -

Standard Conditions: Uncatalyzed nucleophilic attack or weak Lewis acids.

-

-

Path B: C2-Attack (Alpha-Position)

-

Mechanism: SN2 (with electronic control) or SN1-like (carbocation character).

-

Driver: Strong Lewis acids (e.g., BF3·OEt2) can coordinate to the ester/aziridine, increasing positive charge character at C2 (benzylic-like stabilization if aryl groups were present, but here driven by chelation).

-

Product:

-amino acid derivatives (isoserine scaffolds).

-

Figure 1: Mechanistic map illustrating the divergent synthesis pathways based on regioselective nucleophilic attack.

Part 2: Validated Experimental Protocols

Protocol A: Synthesis of Non-Natural -Amino Acids (C3 Opening)

This protocol describes the ring opening with a thiol nucleophile to generate S-substituted cysteine derivatives, common in antibiotic core synthesis.

Target: Methyl (S)-2-(4-methylphenylsulfonamido)-3-(alkylthio)propanoate.

| Parameter | Specification |

| Substrate | (S)-Methyl 1-tosylaziridine-2-carboxylate (1.0 equiv) |

| Nucleophile | Thiol (R-SH) (1.2 equiv) |

| Base | Et3N (1.5 equiv) or K2CO3 (2.0 equiv) |

| Solvent | DCM or MeCN (0.1 M) |

| Temperature | 0 °C to RT |

| Yield | Typically 85–95% |

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve (S)-Methyl 1-tosylaziridine-2-carboxylate (1.0 mmol) in anhydrous DCM (10 mL).

-

Nucleophile Addition: Cool the solution to 0 °C. Add the thiol (1.2 mmol) followed by the dropwise addition of triethylamine (1.5 mmol). Note: For solid thiols, dissolve in minimal DCM before addition.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3) for the disappearance of the aziridine starting material.

-

Workup: Quench with saturated NH4Cl solution (10 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO2, gradient 10-30% EtOAc/Hexane) to afford the ring-opened product.

Protocol B: Copper-Catalyzed Ring Expansion to Oxazolines

This transformation utilizes the ester group to expand the ring, creating oxazoline intermediates useful for ligand synthesis.

Target: Chiral Oxazoline Derivative.

| Parameter | Specification |

| Catalyst | Cu(OTf)2 (10 mol%) |

| Ligand | Bis(oxazoline) (optional for kinetic resolution) |

| Solvent | THF |

| Temperature | Reflux |

Methodology:

-

Dissolve the aziridine in THF (0.2 M).

-

Add Cu(OTf)2 (10 mol%) under inert atmosphere.

-

Reflux for 12 hours. The Lewis acid coordinates to the aziridine nitrogen and the ester carbonyl, facilitating C2-N bond cleavage and rearrangement.

-

Filter through a celite pad and concentrate.

Part 3: Case Study – Synthesis of Piperidine Alkaloid Cores

A critical application of this scaffold is in the asymmetric synthesis of piperidine alkaloids (e.g., congeners of pseudoconhydrine).[1] The workflow involves regioselective ring opening followed by cyclization.[2][3]

Workflow Logic:

-

Ring Opening: Reaction with an unsaturated carbon nucleophile (e.g., allylmagnesium bromide or a silylated enol ether) opens the ring at C3.

-

Functionalization: The resulting amine is protected or alkylated.

-

Ring Closing Metathesis (RCM): If allyl groups are used, RCM closes the piperidine ring.

Figure 2: Synthetic workflow converting the aziridine core into a piperidine alkaloid scaffold via Ring-Closing Metathesis.

Part 4: Troubleshooting & Optimization

1. Stability of the Tosyl Group:

-

Issue: The N-Ts bond can be difficult to cleave without harsh conditions (e.g., Na/naphthalene) which might racemize the ester.

-

Solution: For applications requiring easy deprotection, consider using the N-Nosyl (nitrobenzenesulfonyl) analog initially, or use Mg/MeOH sonication for milder Ts removal.

2. Polymerization:

-

Issue: Concentrated solutions of the aziridine can polymerize via intermolecular nucleophilic attack.

-

Control: Always store the compound at -20 °C. Perform reactions at concentrations < 0.2 M.

3. Controlling Regioselectivity:

-

If the "wrong" regioisomer (C2 attack) is observed during nucleophilic opening, switch to a non-coordinating solvent (e.g., Benzene or Toluene instead of THF) to reduce Lewis acid chelation effects, or remove Lewis acids entirely if the nucleophile is sufficiently reactive.

References

-

Ghorai, M. K., et al. (2005). "An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides." Tetrahedron Letters, 46(23), 4103-4106. Link

-

Srivastava, V. P., et al. (2010). "The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium." Green Chemistry, 12, 1374-1377. Link

-

Kim, M., et al. (2023).[1] "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry, 11. Link

-

Galindo, A., et al. (2000).[4] "Regiospecific and enantiospecific ring opening of methyl (+)-(1'R, 2R)-and (-)-(1'R, 2S)-1-(2-phenylethanol) aziridine-2-carboxylates." Molecules, 5, 998-1003.[4] Link

-

Righi, G., et al. (1998).[4] "Highly regioselective opening of optically active N-Boc-2,3-aziridino alcohol derivatives with metal halides." Tetrahedron Letters, 39(16), 2385-2388. Link

Sources

- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Highly efficient regioselective ring openings of N-tosylaziridines to haloamines using ferric (â ¢) halides [html.rhhz.net]

Strategic Safety & Reactivity Guide: (S)-Methyl 1-tosylaziridine-2-carboxylate

Executive Summary & Chemical Identity[1][2]

This guide transcends the standard 16-section Safety Data Sheet (SDS) by integrating physicochemical behavior with operational safety. (S)-Methyl 1-tosylaziridine-2-carboxylate is a high-value chiral building block used in the synthesis of non-natural amino acids and peptidomimetics. Its utility stems from the high ring strain (~27 kcal/mol) of the aziridine moiety, activated by the electron-withdrawing tosyl group.

Critical Warning: This compound is a potent alkylating agent . It functions as an electrophilic trap, capable of alkylating DNA and proteins via nucleophilic ring opening. It must be handled with the assumption of mutagenic and carcinogenic potential.

Substance Identification

| Parameter | Detail |

| Chemical Name | Methyl (2S)-1-[(4-methylphenyl)sulfonyl]aziridine-2-carboxylate |

| CAS Number | 105424-75-7 |

| Molecular Formula | |

| Molecular Weight | 267.30 g/mol |

| Physical State | White to off-white crystalline solid (low melting point) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water (hydrolyzes slowly) |

| Chirality | (S)-Enantiomer (derived from L-Serine) |

The Hazard Matrix: Mechanism of Toxicity[13]

To understand the safety protocol, one must understand the why. The danger of this molecule lies in its reactivity profile. The tosyl group (

Mechanism of Action (Alkylation)

Unlike simple irritants, this molecule attacks nucleophilic centers in biological systems (e.g., N7 of guanine in DNA). The reaction is irreversible under physiological conditions.

Figure 1: Mechanistic pathway of biological alkylation. The release of ring strain drives the toxicity.

GHS Classification (Derived)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Danger) - H301+H311+H331

-

Skin Corrosion/Irritation: Category 1B (Causes severe burns due to alkylation) - H314

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects) - H341

-

Sensitization: Respiratory/Skin sensitizer - H317/H334

Operational Protocols: The "Double-Barrier" Standard

Standard laboratory attire is insufficient. The following Self-Validating Protocol ensures that if one barrier fails, a second is in place.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or Glovebox .

-

Airflow Check: Verify hood face velocity is >100 fpm (0.5 m/s) before opening the container.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Hands (Inner) | Nitrile (4 mil) | Tactile sensitivity. |

| Hands (Outer) | Silver Shield® or Laminate (EVOH) | Critical: Standard nitrile is permeable to aziridines over time. Laminate provides chemical impermeability. |

| Respiratory | N95 (Solids) or Full-Face Respirator (if heating) | Prevents inhalation of dust/aerosols. |

| Body | Tyvek® Lab Coat + Apron | Prevents absorption through street clothes. |

Handling Workflow

-

Preparation: Pre-weigh quenching agents (see Section 5) before opening the reagent.

-

Weighing: Use disposable antistatic spatulas. Do not use metal spatulas that may introduce trace Lewis acids (which catalyze polymerization).

-

Transfer: Dissolve the solid immediately in solvent (e.g., DCM) to reduce dust hazard.

Synthesis & Stability Context

Understanding the synthesis helps in troubleshooting purity issues. This compound is typically synthesized from L-Serine .[1]

Synthetic Route & Impurities

-

Purity Marker: Presence of N,O-ditosyl serine (precursor) indicates incomplete cyclization.

-

Degradation: In the presence of moisture and acid, the ring hydrolyzes to form the open-chain amino alcohol, losing its synthetic utility.

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerator).

-

Atmosphere: Store under Argon or Nitrogen . Moisture triggers hydrolysis; Oxygen is generally tolerated but inert gas prevents adventitious acid formation.

-

Shelf Life: Re-test purity (H-NMR) every 6 months. Look for disappearance of the characteristic aziridine ring protons (multiplets at

2.0–3.0 ppm).

Emergency Response & Decontamination

The "Dilution Myth": Do not simply wash spills with water. Water reacts too slowly with N-tosyl aziridines. You must chemically destroy the electrophile.

The "Aziridine Quench Cocktail"

For spill cleanup or glassware decontamination, prepare the following solution fresh:

-

Composition: 10% Sodium Thiosulfate (

) in water + 1% Lutidine or Triethylamine. -

Mechanism: Thiosulfate is a "soft" nucleophile that rapidly attacks the aziridine ring, opening it to form a non-toxic Bunte salt.

Spill Cleanup Workflow

Figure 2: Step-by-step response for solid or solution spills. The chemical quench (Step 3) is the critical control point.

First Aid

-

Eye Contact: Flush with water for 15 mins. Seek immediate medical attention.

-

Skin Contact: Wash with soap and water.[2] Do not use ethanol (may enhance skin absorption).

-

Ingestion: Do NOT induce vomiting. The esophagus is susceptible to alkylation damage.

References

-

Ryan, S. J., et al. (2019). "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." Polymer Chemistry. (Mechanistic grounding for ring-opening toxicity). Retrieved from [Link]

-

EPFL. (n.d.). Protocol for quenching reactive chemicals. (Standard for electrophile neutralization). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (S)-Methyl 1-tosylaziridine-2-carboxylate from L-Serine Methyl Ester

Abstract & Significance

This document provides a detailed protocol and scientific rationale for the synthesis of (S)-Methyl 1-tosylaziridine-2-carboxylate, a valuable chiral building block, from the readily available amino acid L-serine. Aziridines are three-membered nitrogen-containing heterocycles that serve as highly versatile intermediates in organic synthesis.[1] Their significant ring strain (approx. 27 kcal/mol) makes them susceptible to regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogenous compounds, including chiral amines and pharmaceutically relevant molecules.[2] The N-tosyl group not only facilitates the cyclization process but also activates the resulting aziridine for subsequent nucleophilic attack.[3] This guide leverages the inherent chirality of L-serine to produce the enantiomerically pure (S)-aziridine, a critical starting material for asymmetric synthesis.

Scientific Principle & Reaction Mechanism

The transformation of L-serine methyl ester into the target N-tosyl aziridine is a classic example of intramolecular cyclization, often proceeding via a modified Wenker synthesis. The overall process can be dissected into two primary stages:

-

N-Tosylation of the Amino Group: The synthesis commences with the protection of the primary amine of L-serine methyl ester using p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in the presence of a base, such as triethylamine or pyridine, which neutralizes the HCl generated. The resulting sulfonamide is crucial as it acidifies the N-H proton, making the nitrogen a better nucleophile for the subsequent cyclization step.

-

Activation and Intramolecular Cyclization: The hydroxyl group of the N-tosylated serine derivative is a poor leaving group. Therefore, it must be converted into a better one to facilitate the intramolecular SN2 reaction. A highly effective and common strategy involves a second tosylation to form an O-tosyl intermediate. In the presence of a suitable base (e.g., potassium carbonate), the sulfonamide nitrogen is deprotonated and acts as an intramolecular nucleophile, displacing the O-tosyl group to form the strained aziridine ring with inversion of configuration at the β-carbon. However, since the reaction starts from the α-amino acid, the key cyclization is the nitrogen attacking the β-carbon. This intramolecular substitution proceeds efficiently to yield the desired product.

The overall workflow is depicted below.

Caption: High-level workflow for the synthesis of the target aziridine.

Detailed Experimental Protocol

3.1 Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Solvents should be anhydrous.

| Reagent/Material | Molecular Wt. ( g/mol ) | Grade | Supplier |

| L-Serine Methyl Ester Hydrochloride | 155.58 | ≥99% | Standard Supplier |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | ≥99%, Recrystallized | Standard Supplier |

| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous, Powdered | Standard Supplier |

| Acetonitrile (MeCN) | 41.05 | Anhydrous | Standard Supplier |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Standard Supplier |

| Toluene | 92.14 | Anhydrous | Standard Supplier |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Standard Supplier |

| Hexanes | - | ACS Grade | Standard Supplier |

| Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | Standard Supplier |

| Silica Gel | - | 230-400 mesh | Standard Supplier |

3.2 Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Flash chromatography system

3.3 Step-by-Step Synthesis Procedure

This protocol is a one-pot procedure adapted from established methods for transforming 2-amino alcohols into N-tosyl aziridines.[4][5]

Table 1: Reagent Quantities for Synthesis

| Reagent | Molar Equiv. | Amount | Moles (mmol) |

| L-Serine Methyl Ester HCl | 1.0 | 1.56 g | 10.0 |

| p-Toluenesulfonyl Chloride (TsCl) | 2.2 | 4.20 g | 22.0 |

| Potassium Carbonate (K₂CO₃) | 4.0 | 5.53 g | 40.0 |

| Acetonitrile (MeCN) | - | 20 mL | - |

| Toluene | - | 50 mL | - |

Procedure:

-

Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add L-serine methyl ester hydrochloride (1.56 g, 10.0 mmol) and powdered anhydrous potassium carbonate (5.53 g, 40.0 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask.

-

Tosylation: At room temperature, add p-toluenesulfonyl chloride (4.20 g, 22.0 mmol) to the stirred suspension in one portion.

-

Expert Insight: The use of potassium carbonate serves a dual purpose: it neutralizes the hydrochloride salt of the starting material and also acts as the base for both the N-tosylation and the subsequent cyclization step.[5] Using a less hindered base like K₂CO₃ in acetonitrile is often effective for more substituted systems.[4]

-

-

Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes), observing the consumption of the starting material and the formation of a new, less polar spot corresponding to the aziridine.

-

Work-up: Upon completion, add toluene (50 mL) to the reaction mixture. Filter the mixture through a pad of Celite® to remove the inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with additional toluene (2 x 10 mL).

-

Solvent Removal: Combine the filtrates and evaporate the solvents under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a pale yellow oil or semi-solid.

3.4 Purification

-

Flash Chromatography: Purify the crude residue by flash column chromatography on silica gel.

-

Elution: A gradient elution system is recommended, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

-

Fraction Collection: Collect the fractions containing the desired product (identified by TLC).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-Methyl 1-tosylaziridine-2-carboxylate as a white solid or colorless oil. The expected yield is typically in the range of 70-85%.

Mechanistic Visualization & Troubleshooting

The key chemical transformations involve the formation of a sulfonamide followed by an intramolecular SN2 cyclization.

Caption: Intramolecular SN2 cyclization to form the aziridine ring.

4.1 Field-Proven Insights & Troubleshooting

-

Purity of TsCl: Using freshly recrystallized p-toluenesulfonyl chloride is recommended. Old TsCl can hydrolyze to p-toluenesulfonic acid, which can complicate the reaction.

-

Side Reactions: A potential side reaction during tosylation is β-elimination, leading to the formation of methyl 2-(4-methylphenylsulfonamido)acrylate.[6] This is more common under harsh basic conditions or with prolonged heating. Performing the reaction at room temperature mitigates this risk.

-

Incomplete Cyclization: If the reaction stalls, it may indicate that the O-tosylation is incomplete or the base is not strong enough. While K₂CO₃ is generally sufficient, alternative protocols use stronger bases, but this increases the risk of side reactions.

-

Purification: The product may co-elute with unreacted O-tosylated starting material. Careful monitoring of fractions by TLC is essential for obtaining a pure product.[7]

Conclusion

This protocol outlines an efficient and reliable method for the stereoselective synthesis of (S)-Methyl 1-tosylaziridine-2-carboxylate from L-serine methyl ester. The procedure is robust, high-yielding, and utilizes readily available commercial reagents. The resulting chiral aziridine is a synthetically powerful intermediate, primed for a variety of ring-opening reactions that are fundamental to modern asymmetric synthesis and drug development.

References

-

Various Authors. (n.d.). The synthesis of chiral aziridine. ResearchGate. Retrieved from [Link]

-

Zarei, M., Jarrahpour, A. (2021). A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters. Retrieved from [Link]

-

Hu, X. E. (n.d.). Recent Synthetic Applications of Chiral Aziridines. MDPI. Retrieved from [Link]

-

Dank, C., Ielo, L. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(22), 4584-4603. Royal Society of Chemistry. Retrieved from [Link]

-

Patil, P., et al. (2014). Efficient Synthesis of N-Sulfonyl β-Arylmethylalaninates from Serine via Ring Opening of N-Sulfonyl Aziridine-2-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 841-852. Taylor & Francis. Retrieved from [Link]

-

Bieber, L. W., de Araujo, M. C. F. (2002). Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Garner, P., Park, J. M. (1990). N-Boc-L-serine methyl ester. Organic Syntheses, 68, 165. Retrieved from [Link]

-

Bieber, L. W., de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. MDPI. Retrieved from [Link]

-

Gremmen, C., et al. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(22), 11006-11015. ACS Publications. Retrieved from [Link]

-

Jackson, R. F. W., Perez-Gonzalez, M. (2002). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses, 79, 22. Retrieved from [Link]

-

Lovas, S., et al. (2014). Dehydration of threonine esters during tosylation. ResearchGate. Retrieved from [Link]

-

Anonymous. (2020). Preparation of methyl ester of L-serine. ResearchGate. Retrieved from [Link]

-

Anonymous. (2000). Synthesis of L-serine methyl ester hydrochloride. PrepChem.com. Retrieved from [Link]

-

Asymmetric Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

-

Foley, D. A., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51532. Retrieved from [Link]

Sources

- 1. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±)-Des-Acetyl-Clavaminol H, (±)-Dihydrosphingosine, and (±)-N-Hexanoyldihydrosphingosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

Lewis acid catalyzed nucleophilic attack on N-tosyl aziridines

An in-depth guide to the Lewis acid-catalyzed nucleophilic ring-opening of N-tosyl aziridines, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the reaction's mechanism, scope, and practical application, grounded in authoritative scientific literature.

Aziridines, particularly those activated by an N-tosyl group, are powerful and versatile building blocks in modern organic synthesis.[1] Their inherent ring strain (approx. 26-27 kcal/mol) makes them susceptible to nucleophilic attack, providing a reliable and often stereospecific route to valuable 1,2-difunctionalized amine derivatives.[2] These products, such as β-amino alcohols and vicinal diamines, are core scaffolds in numerous natural products, pharmaceuticals, and chiral ligands.[3][4]

The N-tosyl group serves a dual purpose: it activates the aziridine ring by withdrawing electron density from the nitrogen atom, making the ring carbons more electrophilic, and it functions as a robust protecting group that can be removed under specific conditions. While ring-opening can occur without a catalyst, the use of a Lewis acid dramatically enhances the reaction rate and can control selectivity, allowing reactions to proceed under mild conditions.[5][6] This guide details the mechanistic principles, practical considerations, and established protocols for leveraging Lewis acid catalysis in the ring-opening of N-tosyl aziridines.

The Reaction Mechanism: A Tale of Activation and Attack

The central role of the Lewis acid is to coordinate with an electron-rich site on the N-tosyl aziridine, further increasing the electrophilicity of the carbon atoms and facilitating the ring-opening process. Coordination typically occurs at the nitrogen atom or one of the sulfonyl oxygen atoms. This interaction weakens the C-N bonds of the aziridine ring, making it a more reactive electrophile.[6][7]

The subsequent nucleophilic attack generally proceeds via an S_N_2-type pathway . This is strongly supported by stereochemical studies where chiral, non-racemic aziridines yield enantiomerically enriched products with an inversion of configuration at the carbon center of attack.[6]

However, for certain substrates, particularly 2-aryl-N-tosylaziridines, the transition state can acquire significant S_N_1-like character.[5] The presence of the Lewis acid can promote the development of a partial positive charge on the benzylic carbon, which is stabilized by the aryl group. While a full carbocation intermediate is generally not formed (which would lead to racemization), this S_N_1-like character influences the reaction's regioselectivity.[5]

Regioselectivity: The Decisive Factor

The site of nucleophilic attack is governed by a combination of electronic and steric factors:

-

2-Aryl-N-tosylaziridines : Nucleophilic attack occurs almost exclusively at the benzylic carbon . The Lewis acid-promoted development of positive charge at this position is stabilized by the adjacent aromatic ring, making it the more electrophilic site.

-

2-Alkyl-N-tosylaziridines : The reaction is primarily under steric control, with the nucleophile attacking the less substituted carbon .[1]

A Survey of Effective Lewis Acids

A wide range of Lewis acids can effectively catalyze this transformation. The choice of catalyst often depends on the specific nucleophile, substrate, and desired reaction conditions. Milder Lewis acids are often preferred to minimize side reactions.

| Lewis Acid | Typical Nucleophiles | Key Advantages & Notes | References |

| BF₃·OEt₂ | Carbonyls, Halides | Widely used and commercially available. Can promote S_N_1-like pathways. | [5] |

| Cu(OTf)₂ | Alcohols | Provides excellent yields and high enantioselectivity in the synthesis of 1,2-amino ethers. | [6] |

| Zn(II) halides (ZnCl₂, ZnBr₂, ZnI₂) | Halides | Readily available, inexpensive, and highly effective for producing β-halo amines with excellent regioselectivity. | |

| Zn(OTf)₂ | Propargyl Alcohols | Effective for tandem ring-opening and cyclization reactions. | [8] |

| Ag(I) Salts (e.g., [Ag(COD)₂]PF₆) | S, O, and N-Nucleophiles | Catalyzes ring-opening with a broad range of heteroatom nucleophiles under mild conditions. | [9][10] |

| Sc(OTf)₃ | Intramolecular Silanols | Mild and efficient for stereospecific cyclizations involving pendant nucleophiles. | [11] |

| Cerium(IV) Ammonium Nitrate (CAN) | Water, Amines | A catalytic amount effectively promotes ring-opening under very mild conditions. | [3] |

| Cooperative Catalysis (e.g., (salen)Co + Ti(IV)) | Fluoride (latent HF source) | A dual-catalyst system can be used for challenging transformations like enantioselective fluorination. | [12][13] |

Scope of Nucleophiles

The true synthetic utility of this reaction is demonstrated by the broad array of nucleophiles that can be employed, leading to a diverse range of valuable products.

Oxygen Nucleophiles (Alcohols, Water)

The ring-opening with alcohols or water is a direct route to β-amino alcohols and their ether derivatives. These reactions are often catalyzed by Lewis acids like Cu(OTf)₂ or CAN.[3] The resulting 1,2-amino alcohol motif is a cornerstone of many biologically active molecules.

Nitrogen Nucleophiles (Amines)

Using amines as nucleophiles provides a straightforward synthesis of vicinal diamines, which are important ligands in asymmetric catalysis and components of pharmaceutical agents. The reaction is highly efficient and regioselective.[3]

Sulfur Nucleophiles (Thiols)

Thiols are effective nucleophiles for the ring-opening of N-tosylaziridines, typically catalyzed by Ag(I) salts, to produce β-aminosulfides.[9]

Halide Nucleophiles (Cl⁻, Br⁻, I⁻, F⁻)

The synthesis of β-haloamines is readily achieved using metal halides, with zinc(II) halides being particularly effective and economical. These products are versatile intermediates for further synthetic manipulations. Asymmetric fluorination has been achieved using cooperative Lewis acid catalysis with a latent HF source.[12][13]

Carbon Nucleophiles (Enolates, Arenes)

Application Protocols

The following protocols are generalized from established literature procedures and should be adapted and optimized for specific substrates. All operations involving aziridines must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment. [16][17]

General Experimental Workflow

Protocol 1: Zinc(II) Chloride-Mediated Ring-Opening with a Halide Nucleophile

Adapted from Ghorai, et al., 2005.

This protocol describes the highly regioselective synthesis of a β-chloroamine from a 2-aryl-N-tosylaziridine.

Materials:

-

N-Tosyl-2-phenylaziridine (1.0 mmol, 259 mg)

-

Anhydrous Zinc Chloride (ZnCl₂) (1.2 mmol, 164 mg)

-

Anhydrous Acetonitrile (MeCN) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous ZnCl₂ (1.2 mmol).

-

Add anhydrous acetonitrile (5 mL) and stir until the ZnCl₂ is fully dissolved.

-

Add N-tosyl-2-phenylaziridine (1.0 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(2-chloro-2-phenylethyl)-4-methylbenzenesulfonamide.

Protocol 2: Silver(I)-Catalyzed Ring-Opening with a Thiol Nucleophile

Adapted from Ghorai, et al., 2011.[9]

This protocol outlines a mild procedure for the synthesis of a β-aminosulfide using a silver catalyst.

Materials:

-

N-Tosyl-2-phenylaziridine (0.5 mmol, 130 mg)

-

Thiophenol (0.5 mmol, 51 µL)

-

[Ag(COD)₂]PF₆ (2 mol %, 0.01 mmol, 4 mg)

-

Anhydrous Dichloroethane (DCE) (3 mL)

-

Water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a dry vial under an argon atmosphere, combine N-tosyl-2-phenylaziridine (0.5 mmol), thiophenol (0.5 mmol), and [Ag(COD)₂]PF₆ (0.01 mmol).

-

Add anhydrous dichloroethane (3 mL) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Upon completion, dilute the reaction mixture with water (5 mL).

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the resulting residue by flash column chromatography to afford the pure β-aminosulfide product.

Safety and Handling Considerations

Aziridines and their derivatives are highly reactive and toxic compounds that require strict safety protocols.[16][17]

-

Toxicity: Aziridines are classified as toxic and potential mutagens.[18][19] Avoid all routes of exposure, including inhalation, skin contact, and ingestion.[18][20]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[17] Wear chemical-resistant gloves (butyl rubber or polyvinyl alcohol may be recommended over nitrile for some derivatives), safety goggles, a face shield, and a flame-resistant lab coat.[17][18]

-

Handling: Use spark-proof tools and store away from heat, ignition sources, and incompatible materials such as acids and oxidizing agents.[16][20] Containers, even when empty, may retain hazardous residues.[18]

-

Spills and Waste Disposal: In case of a spill, evacuate the area and contain it with absorbent materials.[17] Aziridine waste is hazardous and must be neutralized before disposal according to institutional guidelines. Neutralization can often be achieved via controlled ring-opening with a weak acid like acetic acid or a basic solution to hydrolyze the compound.[17] All waste must be collected in properly labeled, compatible containers.[17]

-

First Aid: In case of skin contact, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes and seek prompt medical attention.[17][20] If inhaled, move to fresh air and seek immediate medical attention.[17]

Conclusion

The Lewis acid-catalyzed nucleophilic attack on N-tosyl aziridines is a cornerstone reaction in modern synthetic chemistry. Its reliability, stereospecificity, and broad substrate scope provide a powerful platform for the synthesis of complex, nitrogen-containing molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate Lewis acid and nucleophile, researchers can efficiently construct valuable β-functionalized amine scaffolds. Adherence to rigorous safety protocols is paramount to harnessing the synthetic power of these versatile intermediates responsibly.

References

-

Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective S_N_2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]

-

Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Molecules, 25(21), 5199. [Link]

-

Kalow, J. A., & Doyle, A. G. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Tetrahedron, 69(27), 5702-5709. [Link]

-

Ghorai, M. K., & Nanaji, Y. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 76(5), 1455–1459. [Link]

-

Ghorai, M. K., Kumar, A., & Das, K. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(24), 4103-4106. [Link]

-

Kim, J., Kim, M., Okamoto, S., & An, D. K. (2016). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 21(10), 1272. [Link]

-

MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]

-

The Doyle Group. Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. [Link]

-

Ghorai, M. K., & Sahoo, A. K. (2023). Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (Diagram). Regioselective ring opening of 2-trifluoromethyl N-tosylaziridine. [Link]

-

Hodgson, D. M., & Humphreys, P. G. (2003). Ring-opening of N-tosyl aziridines by 2-lithiodithianes. Organic & Biomolecular Chemistry, 1(21), 3894-3901. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - 1-Aziridineethanol, 97%. [Link]

-

Organic Chemistry Portal. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. [Link]

-

Li, H., et al. (2024). B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines. The Journal of Organic Chemistry. [Link]

-

ACS Publications. Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. [Link]

-

Ghorai, M. K., & Ghosh, K. (2007). Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds: further support towards an SN2-type mechanism. Tetrahedron, 63(29), 6765-6772. [Link]

-

Diva-portal.org. Lewis Acid Mediated Aza-Diels-Alder Reactions and Asymmetric Alkylations of 2H-Azirines. [Link]

-

Chakraborty, T. K., Ghosh, A., & Raju, T. (2003). Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate. Chemistry Letters, 32(1), 6-7. [Link]

-

Benjamin Moore. (2018). SAFETY DATA SHEET. [Link]

-

3M. (n.d.). SAFETY DATA SHEET. [Link]

-

Bieber, L. W., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 903-908. [Link]

-

Valente, C., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9325-9337. [Link]

-

ResearchGate. (Diagram). Lewis acid-catalyzed ring opening of N-tosylaziridine 51 with 1,3,5-trimethoxybenzene (52). [Link]

-

Knight, J. D., & Wotal, A. C. (2013). Lewis Acid Catalyzed[12]-Sigmatropic Rearrangement of Vinyl Aziridines. Organic letters, 15(13), 3450–3453. [Link]

-

MDPI. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]

-

ResearchGate. Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. [Link]

-

Kim, S. E., & Johnston, J. N. (2022). Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. Organic letters, 24(3), 783-787. [Link]

-

NPTEL. (n.d.). Module 1 Reactions using Chiral Lewis Acids and Brønsted Acids. [Link]

-

Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 86(1), 15-46. [Link]

-

University of Leicester. Aziridines : stereocontrol of ring-making and ring-breaking. [Link]

-

ResearchGate. (Diagram). Ring opening of N-tosylaziridine 224 with benzylamine 254 in the presence of DMSO. [Link]

-

Nag, S., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]

Sources

- 1. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]

- 7. Lewis Acid Catalyzed [1,3]-Sigmatropic Rearrangement of Vinyl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1’-Amino-Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Unexplored Nucleophilic Ring Opening of Aziridines [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. multimedia.3m.com [multimedia.3m.com]

- 20. media.benjaminmoore.com [media.benjaminmoore.com]

using (S)-Methyl 1-tosylaziridine-2-carboxylate for non-natural amino acid synthesis

Application Note: Strategic Utilization of (S)-Methyl 1-tosylaziridine-2-carboxylate for Non-Natural Amino Acid Synthesis

Executive Summary

(S)-Methyl 1-tosylaziridine-2-carboxylate represents a "spring-loaded" chiral electrophile essential for the diversification of peptide libraries. Unlike linear precursors, this strained heterocycle offers a regiodivergent platform: it can be ring-opened at the C3 position to generate functionalized

This guide details the mechanistic logic and validated protocols for transforming this building block into high-value non-natural amino acids (nnAAs), specifically targeting drug development applications where side-chain diversity and metabolic stability are paramount.[1]

Mechanistic Grounding & Regioselectivity

The utility of (S)-Methyl 1-tosylaziridine-2-carboxylate lies in its dual susceptibility to nucleophilic attack. The

-

Pathway A: C3-Attack (Nucleophilic Ring Opening) [1]

-

Pathway B: C2-Attack (Reductive Ring Opening) [1]

Visualizing the Regiodivergence

Figure 1: Regiodivergent synthetic pathways for (S)-Methyl 1-tosylaziridine-2-carboxylate. Pathway A yields side-chain modified

Protocol A: Ag(I)-Catalyzed Synthesis of Chiral -Amino Acids

This protocol describes the synthesis of S-linked cysteine derivatives or O-linked serine isosteres. The use of Silver(I) allows for mild conditions that preserve the sensitive methyl ester and prevent racemization at the C2 center.[1]

Target: Synthesis of N-Tosyl-S-alkyl-L-cysteine methyl esters.

Materials & Reagents

-

(S)-Methyl 1-tosylaziridine-2-carboxylate (1.0 equiv)[1]

-

Nucleophile: Thiol (R-SH) or Alcohol (R-OH) (1.2 equiv)[1]

-

Catalyst: Silver Hexafluorophosphate (AgPF

) or Ag(COD) -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1]

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology

-

Catalyst Activation:

-

In a flame-dried Schlenk tube, dissolve AgPF

(0.05 mmol) in anhydrous DCM (2.0 mL) under an argon atmosphere. -

Expert Note: Ensure the Ag salt is stored in the dark; degradation reduces Lewis acidity and yield.

-

-

Substrate Addition:

-

Add (S)-Methyl 1-tosylaziridine-2-carboxylate (1.0 mmol) to the reaction vessel. Stir gently at 0°C for 10 minutes to allow coordination of the Ag(I) to the aziridine nitrogen/sulfonyl oxygen.

-

Why: Pre-complexation activates the C3 carbon towards nucleophilic attack without triggering premature polymerization.

-

-

Nucleophilic Attack:

-

Work-up:

-

Filter the mixture through a short pad of Celite to remove silver salts. Wash the pad with DCM.

-

Concentrate the filtrate under reduced pressure.[3]

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, gradient Hexane -> EtOAc).[1]

-

Expected Yield: 85–95% for thiols; 70–85% for hindered alcohols.

-

Data Summary: Nucleophile Scope

| Nucleophile Class | Example Reagent | Product Type | Typical Yield | Key Consideration |

| Thiols | Benzyl mercaptan | S-Benzyl-Cysteine analog | 92% | Highly regioselective for C3.[1] |

| Alcohols | Propargyl alcohol | O-Propargyl-Serine analog | 78% | Requires higher catalyst load (10%).[1] |

| Amines | Morpholine | 2,3-Diaminopropanoate | 85% | Can act as base; use Zn(OTf) |

| Indoles | 5-Methoxyindole | Tryptophan analog | 65% | Friedel-Crafts type attack; requires stronger Lewis Acid (e.g., Sc(OTf) |

Protocol B: SmI -Mediated Synthesis of -Amino Acids

This advanced protocol utilizes the single-electron transfer properties of Samarium Diiodide to cleave the C2-N bond selectively. This is the "Holy Grail" reaction for converting readily available serine-derived aziridines into

Target: Synthesis of Methyl 3-(tosylamino)propanoate derivatives.

Materials & Reagents

-

(S)-Methyl 1-tosylaziridine-2-carboxylate (1.0 equiv)[1]

-

SmI

(0.1 M solution in THF) (2.5 - 3.0 equiv)[1] -

Additive: Methanol (MeOH) (2.0 equiv) - Critical proton source[1]

-

Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology

-

Preparation of SmI

: -

Reaction Setup:

-

Dissolve the aziridine (1.0 mmol) and MeOH (2.0 mmol) in degassed THF (5 mL) under argon. Cool to -78°C.[1]

-

Why MeOH? The proton source is required to quench the radical anion intermediate formed after the C-N bond cleavage, preventing polymerization or side reactions.

-

-

Reductive Cleavage:

-

Add the SmI

solution dropwise to the aziridine mixture. -

Visual Cue: The deep blue color of SmI

will disappear upon contact. Continue addition until the blue color persists for at least 5 minutes (indicating excess SmI

-

-

Quenching & Isolation:

-

Purification:

-

Purify via flash chromatography.[4]

-

Product: The resulting

-amino ester will have the amine group on the terminal carbon (C3 of the original ring) and the methylene group at the

-

Expert Tips & Troubleshooting

-

Racemization Risk: In Protocol A (Nucleophilic Opening), racemization at the C2 position is rare unless the reaction medium is basic.[1] Avoid using free amine bases (Et

N) as proton scavengers; the aziridine itself or the conjugate base of the nucleophile is sufficient in catalytic cycles.[1] -

Starting Material Purity: (S)-Methyl 1-tosylaziridine-2-carboxylate must be free of Tosyl-chloride traces.[1] Residual TsCl competes for the nucleophile and generates acid that degrades the aziridine.

-

Storage: Store the aziridine at -20°C. It is prone to slow polymerization at room temperature due to ring strain.

Workflow Diagram: Decision Matrix

Figure 2: Decision matrix for selecting the appropriate experimental protocol based on the target peptidomimetic structure.

References

-

Ghorai, M. K., et al. "S

2-type ring opening of substituted-N-tosylaziridines with zinc(II) halides: Control of racemization by quaternary ammonium salt."[1] Journal of Chemical Sciences, vol. 123, no. 6, 2011, pp. 951–961.[1][4] Link -

Rowland, E. B., et al. "

-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates."[1] The Journal of Organic Chemistry, vol. 79, no. 24, 2014, pp. 12209–12221.[1] Link[1] -

Ghorai, M. K., & Ghosh, K. "Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds."[1] Tetrahedron Letters, vol. 48, no. 18, 2007, pp. 3191-3195.[1] Link

-

Paria, S., et al. "Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles."[1] The Journal of Organic Chemistry, vol. 76, no. 6, 2011. Link[1]

-

Ishikawa, T. "Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion."[1] Heterocycles, vol. 85, no.[1][5][6] 12, 2012. Link

Sources

- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ias.ac.in [ias.ac.in]

- 5. rsc.org [rsc.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for the Copper-Catalyzed Ring Opening of (S)-Methyl 1-tosylaziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Chiral β-Amino Acid Scaffolds